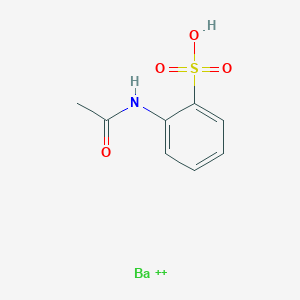
2-Acetamidobenzenesulfonic acid;barium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidobenzenesulfonic acid;barium(2+) is a chemical compound listed in the PubChem database, which is a public chemical database at the National Library of Medicine. This compound is part of a vast collection of chemical information that serves the scientific community by providing data on chemical properties, structures, and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidobenzenesulfonic acid;barium(2+) involves several steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
One-pot synthesis: This method involves combining all reactants in a single reaction vessel, which can simplify the process and reduce the need for purification steps.
Metal-catalyzed reactions: These reactions often use transition metals as catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Acetamidobenzenesulfonic acid;barium(2+) typically involves scaling up the laboratory synthesis methods to produce larger quantities. This can include:
Batch processing: Producing the compound in large batches, which allows for better control over reaction conditions and product quality.
Continuous flow processing: A more modern approach that involves continuously feeding reactants into a reactor and continuously removing products, which can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamidobenzenesulfonic acid;barium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
2-Acetamidobenzenesulfonic acid;barium(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Acetamidobenzenesulfonic acid;barium(2+) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular processes .
Propriétés
Numéro CAS |
6935-89-3 |
|---|---|
Formule moléculaire |
C8H9BaNO4S+2 |
Poids moléculaire |
352.56 g/mol |
Nom IUPAC |
2-acetamidobenzenesulfonic acid;barium(2+) |
InChI |
InChI=1S/C8H9NO4S.Ba/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+2 |
Clé InChI |
GEKOVPRHJUIFNF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
SMILES canonique |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O.[Ba+2] |
Key on ui other cas no. |
6935-89-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















